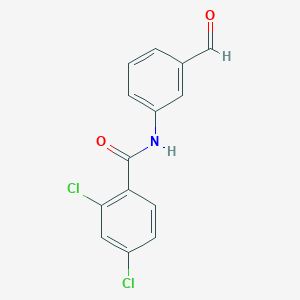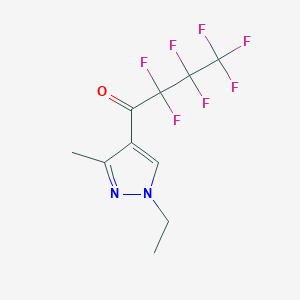![molecular formula C19H15F2N3O3 B2464739 N1-(2,5-difluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898435-83-1](/img/structure/B2464739.png)
N1-(2,5-difluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with multiple functional groups. It contains a difluorophenyl group, a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl group, and an oxalamide group . These groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and a large number of atoms. The exact structure would depend on the specific arrangement and bonding of these atoms .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the Dimroth rearrangement mentioned earlier is one such reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be inferred from its molecular formula and the presence of certain functional groups .Aplicaciones Científicas De Investigación
Fluorinated Compounds in Chemical Sensing
The study by Anzenbacher et al. (2000) on fluorinated calix[4]pyrrole and dipyrrolylquinoxaline derivatives demonstrates the application of fluorinated compounds in chemical sensing. These compounds, including those with structures related to N1-(2,5-difluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide, have been found to act as neutral anion receptors. They exhibit enhanced affinities for anions such as fluoride, chloride, or dihydrogen phosphate compared to their non-fluorinated counterparts. The significant improvement in binding affinities, particularly for chloride and dihydrogen phosphate, highlights the potential of these compounds in the development of naked-eye sensors for anions, leveraging changes in color to indicate the presence of specific anions (Anzenbacher et al., 2000).
Pyrroloquinoline Derivatives in Drug Discovery
Another area of application is found in the work by Li et al. (2014), where a tetracyclic quinoxaline derivative, ITI-007, is identified as a multifunctional drug candidate for treating neuropsychiatric and neurological disorders. ITI-007 exhibits potent binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors, demonstrating the potential of pyrroloquinoline derivatives in the development of new therapeutic agents (Li et al., 2014).
Quinoline Derivatives in Organic Synthesis and Functional Materials
Research by Beyazyildirim et al. (2006) on the synthesis and electrochromic properties of conducting copolymers, including dioxocino- and dithiocino-quinoxalines with bithiophene, showcases the application of quinoline derivatives in creating functional materials. These materials exhibit promising properties for use in electrochromic devices, highlighting the versatility of quinoline and pyrroloquinoline derivatives in materials science (Beyazyildirim et al., 2006).
Propiedades
IUPAC Name |
N'-(2,5-difluorophenyl)-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O3/c20-12-2-3-14(21)15(9-12)23-19(27)18(26)22-13-7-10-1-4-16(25)24-6-5-11(8-13)17(10)24/h2-3,7-9H,1,4-6H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSXEMZCJIIMDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B2464656.png)
![5-(6-Methylpyrazin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2464657.png)



![1-(3-Chlorophenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2464663.png)
![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2464664.png)

![Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B2464666.png)

![[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate](/img/structure/B2464669.png)

![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2464672.png)
![5,6-Dimethyl-7-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2464674.png)